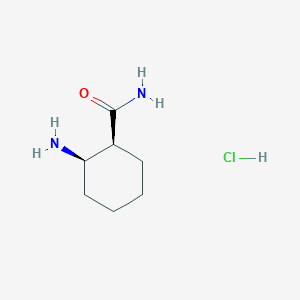

(1S,2R)-2-Aminocyclohexane-1-carboxamide hydrochloride

CAS No.:

Cat. No.: VC13526466

Molecular Formula: C7H15ClN2O

Molecular Weight: 178.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15ClN2O |

|---|---|

| Molecular Weight | 178.66 g/mol |

| IUPAC Name | (1S,2R)-2-aminocyclohexane-1-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C7H14N2O.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H/t5-,6+;/m0./s1 |

| Standard InChI Key | CHFHYQUMEXHWPD-RIHPBJNCSA-N |

| Isomeric SMILES | C1CC[C@H]([C@H](C1)C(=O)N)N.Cl |

| SMILES | C1CCC(C(C1)C(=O)N)N.Cl |

| Canonical SMILES | C1CCC(C(C1)C(=O)N)N.Cl |

Introduction

Chemical Identity and Basic Properties

(1S,2R)-2-Aminocyclohexane-1-carboxamide hydrochloride (CAS: 158414-45-0) belongs to the class of aminocyclohexane derivatives. Its molecular formula is , with a molecular weight of 195.65 g/mol . The compound features a cyclohexane ring substituted at the 1- and 2-positions by a carboxamide group and an amine, respectively, both in specific stereochemical orientations. The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays .

Key synonyms include:

-

(1S,2R)-2-Aminocyclohexane-1-carboxylic acid hydrochloride

-

(1S,2R)-CIS-2-AMINO-1-CYCLOHEXANE-CARBOXYLIC ACID HYDROCHLORIDE

-

Cyclohexanecarboxylic acid, 2-amino-, hydrochloride (1:1), (1S,2R)- .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (1S,2R)-2-aminocyclohexane-1-carboxamide hydrochloride involves multi-step processes optimized for stereochemical control. A patent detailing the synthesis of related aminocyclohexanol hydrochlorides (WO2017019487A1) provides insights into analogous methodologies :

-

Cyclohexene Intermediate Formation:

-

Reduction and Oxidation:

-

Hydrochloride Salt Formation:

Process Optimization

Critical parameters include solvent choice (DCM, THF), temperature control (0–25°C), and stoichiometric ratios of reducing agents. The patent reports a 78.7% yield for a related intermediate, highlighting the efficiency of these methods .

Structural and Crystallographic Analysis

Molecular Conformation

X-ray crystallography of a structurally analogous hydrate, (1S,2R)-1-amino-2-methoxycyclohexane-1-carboxamide hydrochloride 0.25-hydrate, reveals:

-

Intramolecular hydrogen bonding between the amine and carboxamide groups, stabilizing the structure .

-

Water molecules occupying lattice sites, contributing to crystalline stability .

Spectroscopic Characterization

-

NMR: NMR spectra show distinct signals for the amine ( ppm) and carboxamide ( ppm) protons .

-

IR: Stretching vibrations at 1650 cm (C=O) and 3300 cm (N-H) confirm functional groups .

Pharmacological Applications

Calcilytic Activity

(1S,2R)-2-Aminocyclohexane-1-carboxamide hydrochloride derivatives demonstrate potent calcilytic effects by antagonizing the calcium-sensing receptor (CaSR). Key findings include:

-

IC Values: Analogous carboxamide derivatives exhibit IC values as low as 0.33 μM in inhibiting calcium-induced inositol phosphate accumulation .

-

Stereochemical Specificity: The (1S,2S,1’R)-configuration maximizes receptor affinity, underscoring the importance of stereochemistry .

Structure-Activity Relationships (SAR)

-

Naphthyl Substitutions: Replacement of the 1-naphthyl group with biphenyl reduces activity by 6-fold .

-

Methyl Group Impact: Removal of the C-1’ methyl group decreases potency, highlighting its role in hydrophobic interactions .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 195.65 g/mol | |

| Solubility (Water) | >50 mg/mL (20°C) | |

| Melting Point | 210–215°C (decomposes) | |

| LogP (Octanol-Water) | -1.2 |

Analytical and Characterization Methods

Chromatography

-

HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >98% purity .

-

TLC: Silica gel plates (ethyl acetate:hexane = 3:7) visualize spots via ninhydrin staining .

Thermal Analysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume